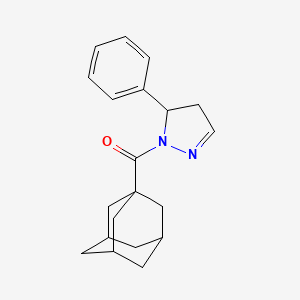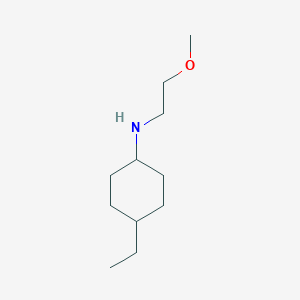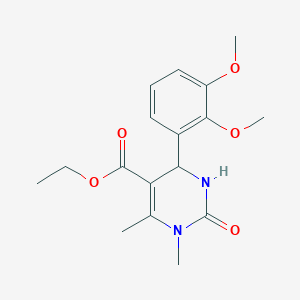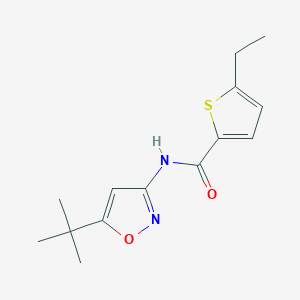
1-(1-adamantylcarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-adamantylcarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is also known as ACPDHP and is a member of the pyrazole family.
Mechanism of Action
The exact mechanism of action of 1-(1-adamantylcarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis in cancer cells. This compound has also been found to inhibit the activity of various enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-adamantylcarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazole can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to inhibit the production of various inflammatory cytokines, including TNF-α and IL-6. However, further studies are needed to fully elucidate the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1-adamantylcarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazole in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, this compound has also been found to exhibit anti-inflammatory activity, making it a potentially useful tool for studying the inflammatory response. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for use in lab experiments.
Future Directions
There are several potential future directions for research on 1-(1-adamantylcarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazole. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, this compound has the potential to be developed into a novel therapeutic agent for the treatment of cancer and inflammatory diseases, and further research is needed to explore its clinical potential.
Synthesis Methods
The synthesis of 1-(1-adamantylcarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazole involves the reaction between adamantane-1-carboxylic acid and phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Scientific Research Applications
1-(1-adamantylcarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. Additionally, this compound has also been investigated for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
1-adamantyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c23-19(20-11-14-8-15(12-20)10-16(9-14)13-20)22-18(6-7-21-22)17-4-2-1-3-5-17/h1-5,7,14-16,18H,6,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUUBIDJFWILGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6077121 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5215081.png)
![1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5215089.png)
![1-(4-chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215092.png)

![2-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B5215107.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215112.png)
![diisopropyl 2,6-dimethyl-4-[5-(2-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5215119.png)


![2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5215138.png)
![methyl {1,5-dimethyl-9-oxo-7-[(propylamino)carbonothioyl]-3,7-diazabicyclo[3.3.1]non-3-yl}(oxo)acetate](/img/structure/B5215145.png)
![3-chloro-4-{[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5215168.png)
![5-{2-[(4-chlorophenyl)thio]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5215174.png)